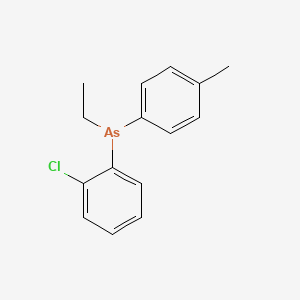
(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of arsenic bonded to a 2-chlorophenyl group, an ethyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane typically involves the reaction of arsenic trichloride with the corresponding organolithium or Grignard reagents. For example, the reaction of arsenic trichloride with 2-chlorophenylmagnesium bromide, ethylmagnesium bromide, and 4-methylphenylmagnesium bromide under anhydrous conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing species.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is used as a precursor for the synthesis of other organoarsenic compounds. It serves as a building block for the development of novel materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of arsenic’s effects on biological systems. It can be used to investigate the mechanisms of arsenic toxicity and its interactions with biomolecules.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating certain medical conditions.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(methyl)(4-methylphenyl)arsane: Similar structure but with a methyl group instead of an ethyl group.
(2-Chlorophenyl)(ethyl)(phenyl)arsane: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is unique due to the specific combination of substituents on the arsenic atom. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
83627-14-9 |
|---|---|
Molecular Formula |
C15H16AsCl |
Molecular Weight |
306.66 g/mol |
IUPAC Name |
(2-chlorophenyl)-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C15H16AsCl/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17/h4-11H,3H2,1-2H3 |
InChI Key |
WTJTYBFHPXSYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















